![molecular formula C12H20Cl2N2OS B2490003 (1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 2320860-88-4](/img/structure/B2490003.png)
(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related azabicyclo compounds involves intricate steps, including the use of advanced organic synthesis techniques. Studies have shown efficient methods for synthesizing azabicyclo[3.2.1]octan-3-ol derivatives through multistep reactions, highlighting the complexity and precision required in synthesizing such molecules (Grošelj et al., 2005).
Molecular Structure Analysis
Molecular structure analysis using techniques such as X-ray crystallography and NMR spectroscopy has been pivotal in determining the configuration and conformation of azabicyclo[3.2.1]octan-3-ol derivatives. These studies reveal intricate details about the molecular geometry, including bond lengths, angles, and spatial arrangement, providing a comprehensive understanding of the compound's three-dimensional structure (Wu et al., 2015).
Chemical Reactions and Properties
Azabicyclo[3.2.1]octan-3-ol derivatives engage in various chemical reactions, underlining their reactivity and functional group transformations. These reactions are essential for modifying the compound's structure for specific applications or studies. For instance, the introduction of substituents or modification of existing functional groups can significantly alter the compound's chemical properties and reactivity (Callis et al., 1996).
Physical Properties Analysis
The physical properties of azabicyclo[3.2.1]octan-3-ol derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecule's structural characteristics and have implications for its handling, storage, and application in various fields (Iriepa et al., 2003).
Chemical Properties Analysis
The chemical properties of "(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride" are defined by its functional groups and molecular structure. These properties determine the compound's reactivity, stability, and interaction with other molecules. Understanding these properties is essential for its application in synthesis, catalysis, and potentially in medicinal chemistry, albeit focusing purely on the scientific aspect without delving into specific drug applications (Dubois et al., 1996).
properties
IUPAC Name |
8-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.2ClH/c1-8-12(16-7-13-8)6-14-9-2-3-10(14)5-11(15)4-9;;/h7,9-11,15H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTFVJQLGVDTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2C3CCC2CC(C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.